N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride
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Overview
Description
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique structural and chemical properties This compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable building block in synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . These reactions are often carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and feasibility of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclopropane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
Scientific Research Applications
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring can undergo strain-release reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Uniqueness
N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride is unique due to its specific structural features, including the combination of a cyclopropane ring and an aminocyclohexyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)cyclopropanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-8-3-5-9(6-4-8)12-10(13)7-1-2-7;/h7-9H,1-6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIKFWMHPSKOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCC(CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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